molecular formula C9H13Li2N3O11P2 B12365460 Cytidine diphosphate-13C9,15N3 (dilithium)

Cytidine diphosphate-13C9,15N3 (dilithium)

Cat. No.: B12365460
M. Wt: 427.0 g/mol
InChI Key: KUSULDMXKWTTRE-ALYPTGKTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cytidine diphosphate-13C9,15N3 (dilithium) is a stable isotope-labeled compound. It is a nucleoside diphosphate that acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine diphosphate-13C9,15N3 (dilithium) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the cytidine diphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for Cytidine diphosphate-13C9,15N3 (dilithium) typically involve large-scale synthesis using isotope-labeled precursors. The process is carried out under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Cytidine diphosphate-13C9,15N3 (dilithium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cytidine diphosphate-13C9,15N3 (dilithium) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Cytidine diphosphate-15N3 (dilithium)
  • Cytidine diphosphate-13C9 (dilithium)
  • Cytidine diphosphate-d13 (dilithium)

Uniqueness

Cytidine diphosphate-13C9,15N3 (dilithium) is unique due to its dual labeling with carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in tracing and quantifying metabolic pathways, making it more versatile compared to compounds labeled with a single isotope .

Properties

Molecular Formula

C9H13Li2N3O11P2

Molecular Weight

427.0 g/mol

IUPAC Name

dilithium;[[(2R,4S,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;;

InChI Key

KUSULDMXKWTTRE-ALYPTGKTSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O

Origin of Product

United States

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